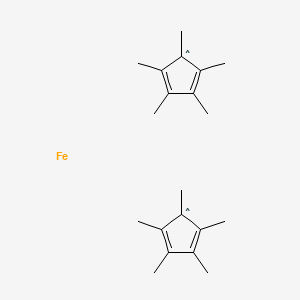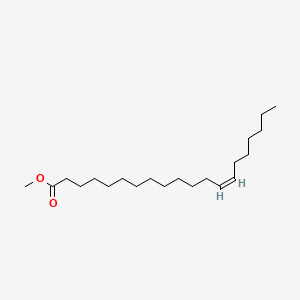![molecular formula C29H38N2OS B12059815 (R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine](/img/structure/B12059815.png)
(R)-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of sulfoximines, which are characterized by the presence of a sulfur atom bonded to an imine group and an oxygen atom. The specific arrangement of substituents in this compound imparts distinct chemical properties that make it valuable for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Sulfoximine Core: The initial step involves the reaction of a sulfoxide with an amine to form the sulfoximine core. This reaction is usually carried out under mild conditions using a suitable catalyst.
Introduction of Substituents: The next step involves the introduction of the methyl and phenyl groups onto the sulfur atom. This can be achieved through nucleophilic substitution reactions using appropriate reagents.
Attachment of the Triisopropylphenyl Group: The final step involves the attachment of the triisopropylphenyl group to the nitrogen atom. This is typically done through a coupling reaction using a suitable coupling agent.
Industrial Production Methods
Industrial production of ®-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Common industrial techniques include continuous flow synthesis and the use of automated reactors to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of sulfides. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the substituents on the sulfur or nitrogen atoms are replaced by other groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfoximines depending on the reagents used.
Applications De Recherche Scientifique
®-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules. It is also employed in the development of new catalytic systems.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ®-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and proteins, leading to the modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in biological systems, the compound may inhibit the activity of certain enzymes, leading to antimicrobial or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar structural features but different functional groups.
Diethyl malonate: Another common intermediate used in organic synthesis with similar reactivity.
Acetylacetone: A diketone with similar chemical properties and applications in synthesis.
Uniqueness
®-S-Methyl-S-phenyl-N-{2-[(2,4,6-triisopropylphenyl)methylamino]phenyl}sulfoximine is unique due to its specific arrangement of substituents, which imparts distinct chemical properties
Propriétés
Formule moléculaire |
C29H38N2OS |
|---|---|
Poids moléculaire |
462.7 g/mol |
Nom IUPAC |
2-[(methyl-oxo-phenyl-λ6-sulfanylidene)amino]-N-[[2,4,6-tri(propan-2-yl)phenyl]methyl]aniline |
InChI |
InChI=1S/C29H38N2OS/c1-20(2)23-17-25(21(3)4)27(26(18-23)22(5)6)19-30-28-15-11-12-16-29(28)31-33(7,32)24-13-9-8-10-14-24/h8-18,20-22,30H,19H2,1-7H3/t33-/m1/s1 |
Clé InChI |
RWBXYWODTYKLEN-MGBGTMOVSA-N |
SMILES isomérique |
CC(C)C1=CC(=C(C(=C1)C(C)C)CNC2=CC=CC=C2N=[S@@](=O)(C)C3=CC=CC=C3)C(C)C |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)CNC2=CC=CC=C2N=S(=O)(C)C3=CC=CC=C3)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




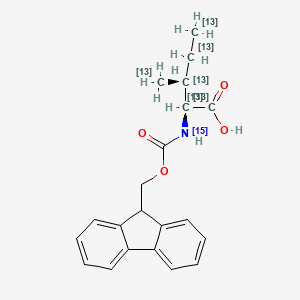

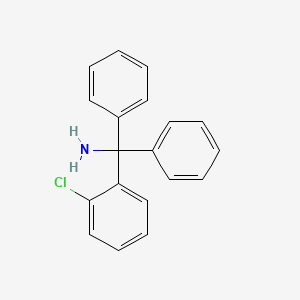
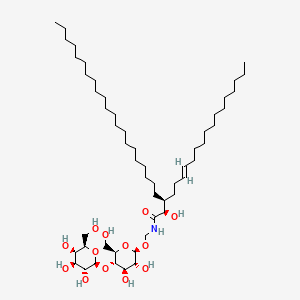

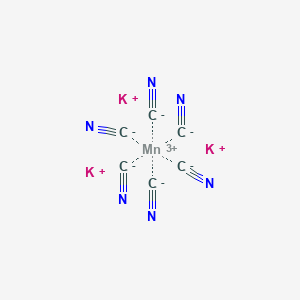
![(-)-(R)-N,N-Dimethyl-1-[(S)-1',2-bis(diphenylphosphino)ferrocenyl]ethylamine, 95%](/img/structure/B12059787.png)
